molecular formula C19H23N3O2 B2582345 N-cyclopentyl-2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 922872-54-6

N-cyclopentyl-2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2582345
CAS No.: 922872-54-6
M. Wt: 325.412
InChI Key: CWFAHHPEIOELSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

N-Acetylcysteine Applications

  • Therapeutic Applications : N-acetylcysteine (NAC), a related compound, is used in therapeutic practices as a mucolytic agent and for treating disorders including paracetamol intoxication. Its protective effects against oxidative stress caused by pesticides in various organs have been of growing interest, possibly due to its antioxidant properties (Dhouib et al., 2016).

Synthesis and Biological Evaluation

  • Novel Synthesis Approaches : The synthesis of dihydropyridazinone cardiotonics, including compounds similar to the specified chemical, has shown significant inotropic activity in animal models. This research suggests potential applications in cardiac therapeutics (Robertson et al., 1986).

Cognitive Function Enhancement

  • Improving Learning and Memory : Certain compounds structurally similar to N-cyclopentyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide, like DM-9384, have been shown to enhance cognitive functions in experimental rat models. These findings suggest potential applications in treating cognitive disorders (Sakurai et al., 1989).

Chemical Synthesis and Medicinal Chemistry

  • Heterocyclic Compound Synthesis : Research into the synthesis of novel classes of pyridazin-3-one derivatives and their biological evaluations, including antimicrobial activities, has been conducted. This indicates potential applications in the development of new antimicrobial agents (Ibrahim & Behbehani, 2014).

Antimicrobial and Anti-inflammatory Applications

  • Development of Antimicrobial Agents : Studies have been conducted on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, and other derivatives bearing biologically active sulfonamide moieties. These studies suggest potential use in developing new antimicrobial treatments (Darwish et al., 2014).

  • Anti-inflammatory Potential : The development of peptidic pyrazinones and their evaluation for anti-inflammatory capacities in an in vivo murine model indicate potential therapeutic applications in treating inflammation-related chronic diseases (Hernández-Vázquez et al., 2018).

Properties

IUPAC Name

N-cyclopentyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-7-8-14(2)16(11-13)17-9-10-19(24)22(21-17)12-18(23)20-15-5-3-4-6-15/h7-11,15H,3-6,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFAHHPEIOELSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.